methyl 4-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)benzoate
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Overview
Description
Methyl 4-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound that features a triazole ring, a piperidine ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)benzoate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Sulfonylation: The triazole ring is then sulfonylated using a sulfonyl chloride reagent under basic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through a nucleophilic substitution reaction.
Esterification: Finally, the benzoate ester is formed through an esterification reaction involving benzoic acid and methanol in the presence of an acid catalyst.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The piperidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the triazole ring.
Reduction: Sulfide derivatives of the sulfonyl group.
Substitution: Substituted piperidine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Acts as a ligand in coordination chemistry.
Biology:
- Potential use in the development of enzyme inhibitors due to its triazole ring.
Medicine:
- Investigated for its potential as an antifungal or antibacterial agent.
- Studied for its role in cancer therapy as a cytotoxic agent.
Industry:
- Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to metal ions, affecting enzyme activity. The sulfonyl group can form strong hydrogen bonds, influencing protein structure and function. The piperidine ring can interact with receptors or enzymes, modulating their activity.
Comparison with Similar Compounds
4-Methyl-4H-1,2,4-triazole: Shares the triazole ring but lacks the sulfonyl and piperidine groups.
Piperidine-1-carbonyl benzoate: Contains the piperidine and benzoate ester but lacks the triazole ring.
Uniqueness: Methyl 4-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)benzoate is unique due to the combination of its functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 4-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O5S/c1-20-11-18-19-17(20)27(24,25)14-7-9-21(10-8-14)15(22)12-3-5-13(6-4-12)16(23)26-2/h3-6,11,14H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGQLLLURBQHOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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